3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one is an organic compound with a complex structure that includes a piperidine ring and a dihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one typically involves the reaction of 3,4-dihydroxybenzaldehyde with a piperidine derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted piperidine derivatives. These products have various applications in chemical synthesis and pharmaceutical development .
Scientific Research Applications
3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-yl)propan-2-one: Similar in structure but lacks the dihydroxyphenyl group.
1-Phenyl-3-(piperidin-1-yl)propan-1-one: Similar in structure but lacks the sulfanyl group.
Uniqueness
3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one is unique due to the presence of both the dihydroxyphenyl and sulfanyl groups, which confer distinct chemical and biological properties.
Biological Activity
3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Property | Value |
---|---|
CAS Number | 918828-23-6 |
Molecular Formula | C14H19NO3S |
Molecular Weight | 281.37 g/mol |
IUPAC Name | 3-(3,4-dihydroxyphenyl)sulfanyl-1-piperidin-1-ylpropan-1-one |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The dihydroxyphenyl group is known to participate in redox reactions, potentially acting as an antioxidant. Additionally, the piperidine ring enhances the compound's binding affinity to specific enzymes and receptors, which may modulate their activity.
Key Mechanisms:
- Antioxidant Activity : The dihydroxyphenyl moiety can scavenge free radicals, reducing oxidative stress.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical pathways.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. A study demonstrated that derivatives of this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. For instance, it showed a dose-dependent reduction in reactive oxygen species (ROS) levels in cellular models, indicating its potential as a protective agent against oxidative damage .
Study 1: Anti-inflammatory Activity
In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant decrease in joint swelling and pain compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against neurodegenerative conditions. The results indicated that it could inhibit apoptosis in neuronal cells exposed to oxidative stress, highlighting its potential for treating diseases like Alzheimer's .
Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds. The synthesis typically involves the reaction of 3,4-dihydroxybenzaldehyde with piperidine derivatives under basic conditions. The resulting product has been characterized using NMR and mass spectrometry to confirm its structure .
Properties
CAS No. |
918828-23-6 |
---|---|
Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)sulfanyl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H19NO3S/c16-12-5-4-11(10-13(12)17)19-9-6-14(18)15-7-2-1-3-8-15/h4-5,10,16-17H,1-3,6-9H2 |
InChI Key |
VRLCIQCRMYPMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CCSC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.